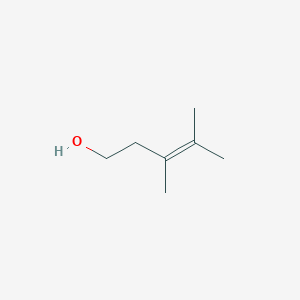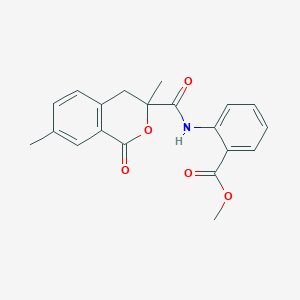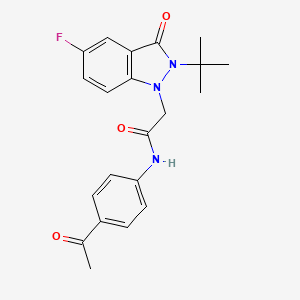![molecular formula C24H39N3O2 B2862814 N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide CAS No. 1008229-89-7](/img/structure/B2862814.png)
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide” is a synthetic compound . It has been identified as a designer drug in illegal products being sold in Japan . The compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes an adamantyl group, which is a three-dimensional, cage-like structure made up of carbon and hydrogen atoms . It also includes a 4-methylpiperazin-1-yl group and a 2-oxoethyl group .Scientific Research Applications
Antiviral and Antimicrobial Activities
Recent studies have highlighted the significant potential of adamantane derivatives in antiviral and antimicrobial applications. For instance, adamantane-containing compounds have been synthesized and evaluated for their activity against influenza A and B viruses, showing potent inhibitory effects. This includes preventing the conformational change of the influenza virus hemagglutinin at low pH, suggesting a mechanism of action as a virus fusion inhibitor (Göktaş et al., 2012). Furthermore, derivatives have shown marked broad-spectrum antibacterial activities against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Al-Mutairi et al., 2019).
Neuroprotective Agents
Adamantane derivatives have also been explored for their neuroprotective properties. Fluorescent heterocyclic adamantane amines have been synthesized, demonstrating multifunctional neuroprotective activity. This includes inhibition of N-methyl-d-aspartate receptor/ion channels, calcium channels, and the enzyme nitric oxide synthase, along with a high degree of free radical scavenging potential. Such compounds could find application as multifunctional drugs in neuroprotection, indicating their versatility in addressing neurological disorders (Joubert et al., 2011).
Hypoglycemic Activities
The investigation into adamantane-isothiourea hybrid derivatives has revealed their potential in exhibiting in vivo oral hypoglycemic activity. These compounds have shown a potent dose-independent reduction of serum glucose levels in diabetic rat models, compared to standard hypoglycemic drugs. This suggests their possible application in diabetes management, offering a new avenue for therapeutic intervention (Al-Wahaibi et al., 2017).
Materials Science
In the field of materials science, adamantyl-containing polyamide-imides (PAIs) have been developed, characterized by their inherent viscosities and solution processability in various solvents. These PAIs, which contain pendent adamantyl groups, have been used to create transparent, flexible, and tough films, demonstrating high glass transition temperatures and thermal stability. Such materials are of interest for advanced applications, including electronics and coatings, due to their unique combination of mechanical and thermal properties (Liaw & Liaw, 2001).
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-26-7-9-27(10-8-26)23(29)21(25-22(28)20-5-3-2-4-6-20)24-14-17-11-18(15-24)13-19(12-17)16-24/h17-21H,2-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPZWLRXFVIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)



![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2862753.png)
